molecular formula C16H21N5O7 B12896913 (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid

(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid

Cat. No.: B12896913
M. Wt: 395.37 g/mol
InChI Key: KBSNOMPSUOFJMM-DCAQKATOSA-N
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Description

(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid is a complex organic compound featuring multiple functional groups, including imidazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid typically involves multi-step organic synthesis. One common approach is the formation of the imidazole ring through oxidative rearrangement of imidazoles using oxidation sources like singlet oxygen or dimethyldioxirane (DMDO) . The pyrrolidine ring can be synthesized from aryl amidines and ketones under transition-metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable organic reactions that can be optimized for yield and purity. Flow microreactor systems may be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazol-4-ones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The imidazole and pyrrolidine rings can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include singlet oxygen, DMDO for oxidation, and various reducing agents for reduction reactions. Substitution reactions may involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazol-4-ones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, influencing various biochemical processes. The pyrrolidine ring may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)pentanedioic acid is unique due to its combination of imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H21N5O7

Molecular Weight

395.37 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C16H21N5O7/c22-12-3-1-9(19-12)14(25)21-11(5-8-6-17-7-18-8)15(26)20-10(16(27)28)2-4-13(23)24/h6-7,9-11H,1-5H2,(H,17,18)(H,19,22)(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t9-,10-,11-/m0/s1

InChI Key

KBSNOMPSUOFJMM-DCAQKATOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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